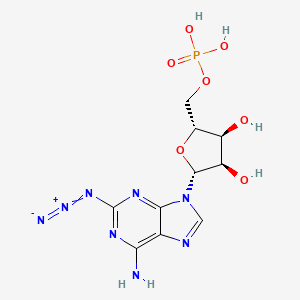
Cadiamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadiamine is a member of quinolizines.
科学的研究の応用
Enhanced Production Methods
Cadaverine, also known as 1,5-pentanediamine, is a significant platform chemical with various applications. Enhanced production methods have been explored, such as the addition of hexadecyltrimethylammonium bromide (CTAB) to a whole cell system with regeneration of pyridoxal-5'-phosphate (PLP) and ATP, significantly increasing cadaverine yield in high concentrations of l-lysine (Moon et al., 2019).
Improving Secretion in Microorganisms
To enhance cadaverine production, researchers have focused on microorganisms like Corynebacterium glutamicum. Implementing cadaverine–lysine antiporter CadB from Escherichia coli into C. glutamicum increased cadaverine secretion rate and yield significantly, offering a metabolic engineering strategy for improved production (Li et al., 2014).
Advancements in Bio-Nylon Production
Cadaverine serves as a crucial precursor for nylon PA5X, a highly consumed material in engineered plastics and fibers. Discoveries in lysine decarboxylases have enabled higher cadaverine production, showing promising prospects for industrial-scale bio-based production (Xue et al., 2020).
Enzyme Immobilization for Production
Immobilizing lysine decarboxylase (CadA) as a cross-linked enzyme aggregate (CLEA) has shown potential for efficient cadaverine production, offering advantages in terms of recovery and reuse, thus enhancing the sustainability of the production process (Park et al., 2017).
特性
CAS番号 |
58071-45-7 |
|---|---|
製品名 |
Cadiamine |
分子式 |
C15H26N2O3 |
分子量 |
282.38 g/mol |
IUPAC名 |
6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C15H26N2O3/c18-9-11-6-10(13-2-1-3-15(20)16-13)8-17-5-4-12(19)7-14(11)17/h10-14,18-19H,1-9H2,(H,16,20) |
InChIキー |
XFWSJSOEWSRENH-UHFFFAOYSA-N |
SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
正規SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



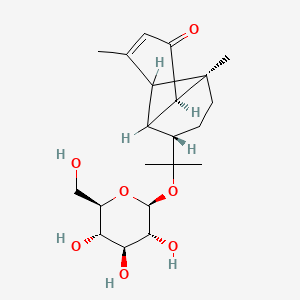
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)



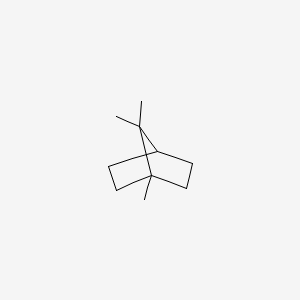
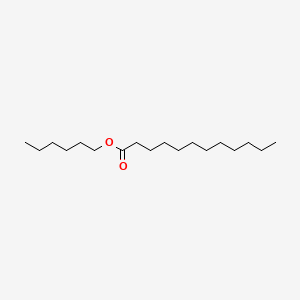
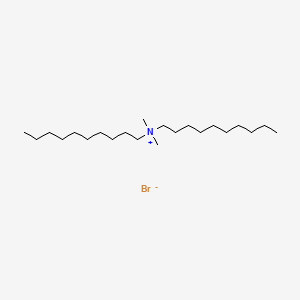
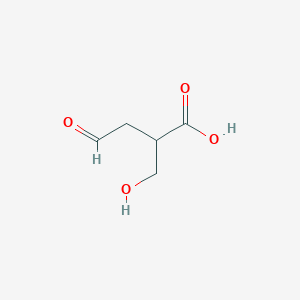
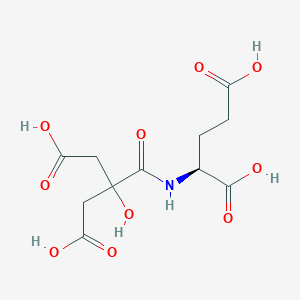
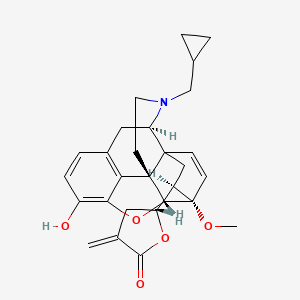
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)

